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molecular formula C14H21ClN8 B8277715 4,7-Pteridinediamine, 6-chloro-N,N,N',N'-tetramethyl-2-(1-piperazinyl)- CAS No. 96801-76-2

4,7-Pteridinediamine, 6-chloro-N,N,N',N'-tetramethyl-2-(1-piperazinyl)-

Cat. No. B8277715
M. Wt: 336.82 g/mol
InChI Key: KBWMIUUWZNOXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04560685

Procedure details

This compound was prepared analogous to Example 1 from 2,6-dichloro-4,7-bis(dimethylamino)pteridine and piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[C:9]2[C:4](=[N:5][C:6]([N:16]([CH3:18])[CH3:17])=[C:7]([Cl:15])[N:8]=2)[N:3]=1.[NH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[Cl:15][C:7]1[N:8]=[C:9]2[C:4](=[N:5][C:6]=1[N:16]([CH3:18])[CH3:17])[N:3]=[C:2]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)[N:11]=[C:10]2[N:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=NC(=C(N=C2C(=N1)N(C)C)Cl)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1N=C2C(=NC(=NC2=NC1N(C)C)N1CCNCC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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